5-bromo-N-(2-hydroxyethyl)nicotinamide
Overview
Description
5-Bromo-N-(2-hydroxyethyl)nicotinamide is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3). It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxyethyl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of a hydroxyethyl group. One common method includes the reaction of nicotinamide with bromine in the presence of a suitable solvent to form 5-bromo-nicotinamide. This intermediate is then reacted with ethylene oxide or 2-chloroethanol under basic conditions to introduce the hydroxyethyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-hydroxyethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: 5-Bromo-N-(2-carboxyethyl)nicotinamide.
Reduction: 5-Hydroxy-N-(2-hydroxyethyl)nicotinamide.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-(2-hydroxyethyl)nicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in cellular metabolism and signaling. The hydroxyethyl group allows for hydrogen bonding interactions, which can enhance binding affinity to target proteins. The bromine atom may also participate in halogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methyl-nicotinamide: Similar structure but with a methyl group instead of a hydroxyethyl group.
5-Bromo-N-ethyl-nicotinamide: Similar structure but with an ethyl group instead of a hydroxyethyl group.
5-Chloro-N-(2-hydroxyethyl)nicotinamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
5-Bromo-N-(2-hydroxyethyl)nicotinamide is unique due to the presence of both a bromine atom and a hydroxyethyl group. This combination allows for specific interactions with biological targets and provides distinct chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-3-6(4-10-5-7)8(13)11-1-2-12/h3-5,12H,1-2H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYSCMPVVARFIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635871 | |
Record name | 5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334504-46-0 | |
Record name | 5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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